1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl
Description
1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl (CAS: 871792-61-9) is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core substituted with a phenyl group at the 1-position and stabilized as a dihydrochloride salt. Its molecular formula is C₁₁H₁₂N₃·2HCl (MW: 265.16), with a structure optimized for enhanced solubility and stability in acidic conditions . The hydrochloride salt form improves its crystallinity and handling properties, making it a versatile intermediate in medicinal chemistry .
Properties
Molecular Formula |
C12H15Cl2N3 |
|---|---|
Molecular Weight |
272.17 g/mol |
IUPAC Name |
1-phenyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C12H13N3.2ClH/c1-2-4-11(5-3-1)15-12-9-13-7-6-10(12)8-14-15;;/h1-5,8,13H,6-7,9H2;2*1H |
InChI Key |
BKOLLOYKIDJKEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=NN2C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with a suitable diketone, followed by cyclization and subsequent hydrochloride salt formation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolo[3,4-c]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazolo[3,4-c]pyridines .
Scientific Research Applications
1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Apixaban (Factor Xa Inhibitor)
PDE4 Inhibitor (Compound 11 in )
Pyrazolo[3,4-c]pyridine Carboxylic Acid Derivatives
Bicyclic Hybrids with Triazole Units
- Structure: Pyrano[3,4-c]pyridine fused with 1,2,3-triazole .
- Key Differences :
Comparative Data Table
Biological Activity
1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl is a compound of increasing interest due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.
- Chemical Formula : C₁₂H₁₄ClN₃
- Molecular Weight : 235.71 g/mol
- CAS Number : 1075729-10-0
- IUPAC Name : 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride
Antimicrobial Activity
Research has demonstrated that derivatives of tetrahydro-pyrazolo compounds show significant activity against various pathogens. For instance, a study evaluated several derivatives for their ability to inhibit Mycobacterium tuberculosis pantothenate synthetase. The most potent compound exhibited an IC₅₀ of 21.8 μM against the enzyme and a minimum inhibitory concentration (MIC) of 26.7 μM against the bacterium itself, with no observed cytotoxicity at concentrations up to 50 μM .
Anticancer Activity
1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine derivatives have been investigated for their anticancer properties. A notable study reported that certain derivatives exhibited IC₅₀ values in the nanomolar range against various cancer cell lines such as MCF-7 and A549. For example:
- Compound : 1-benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes linked to disease processes. For instance, it has been reported to inhibit pantothenate synthetase effectively, which is crucial for the survival of Mycobacterium tuberculosis . Additionally, studies on related compounds have indicated potential for inhibiting protein kinases involved in cancer progression .
Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
